molecular formula C5H8N4O2 B079745 Ethyl 1H-tetrazole-5-acetate CAS No. 13616-37-0

Ethyl 1H-tetrazole-5-acetate

Cat. No. B079745
CAS RN: 13616-37-0
M. Wt: 156.14 g/mol
InChI Key: NAOHMNNTUFFTBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-acetate and related compounds often involves multi-step chemical reactions. For instance, novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, closely related to Ethyl 1H-tetrazole-5-acetate, are synthesized via the hydrolysis of synthesized esters such as ethyl-1-aryl-1H-tetrazole-5-carboxylate. These esters undergo specific reactions to form the desired tetrazole compounds, which are then characterized by various analytical techniques, including IR, NMR, mass, and elemental analysis, to confirm their structure (Chandrakumari et al., 2019).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-tetrazole-5-acetate and similar compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. For example, the study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar synthetic pathway, revealed its crystal structure and electronic properties through single-crystal X-ray diffraction and DFT calculations, highlighting the importance of structural analysis in understanding the properties of these compounds (Viveka et al., 2016).

Chemical Reactions and Properties

Ethyl 1H-tetrazole-5-acetate participates in various chemical reactions due to its reactive tetrazole ring and ester group. The reactivity towards hydrolysis and its behavior in condensation reactions are of particular interest. For example, the environmentally benign synthesis of 5-ethylthio-1H-tetrazole demonstrates the compound's reactivity under specific conditions, leading to products with high yields (Liu Yu-zhen, 2007).

Safety And Hazards

Ethyl 1H-tetrazole-5-acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(2H-tetrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHMNNTUFFTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337600
Record name Ethyl 1H-tetrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-tetrazole-5-acetate

CAS RN

13616-37-0
Record name Ethyl 1H-tetrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-Tetrazole-5-acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
XQ Liang, JT Jia, T Wu, DP Li, L Liu, GS Zhu - CrystEngComm, 2010 - pubs.rsc.org
A homochiral 3D diamondoid metal–organic framework [Zn2(etza)4] (1, named JUC-81, JUC = Jilin University, China, Hetza = ethyl 1H-tetrazole-5-acetate) has been prepared through …
Number of citations: 34 pubs.rsc.org
L Janda - Heterocyclic Communications, 2001 - degruyter.com
… The simplicity of this preparative method is demonstrated on a 30g scale of starting ethyl 1Htetrazole-5-acetate (1) and its versatility is shown by using several aroyl chlorides and …
Number of citations: 5 www.degruyter.com
J Matysiak, A Niewiadomy, E Krajewska-Kułak… - Il Farmaco, 2003 - Elsevier
… 0.025 mol ethyl 1H-tetrazole-5-acetate (Aldrich) and 0.01 mol SHTB were put into 50 ml methanol and heated to boiling (3 h). The mixture was hot filtered and the filtrate was …
Number of citations: 58 www.sciencedirect.com
S Komeda, H Takayama, T Suzuki, A Odani… - Metallomics, 2013 - academic.oup.com
… 5-Methyl-1H-tetrazole, 5-phenyl-1H-tetrazole, and ethyl 1H-tetrazole-5-acetate were purchased from Sigma-Aldrich (St. Louis, MO, USA) and used as supplied. [{cis-Pt(NH 3 ) 2 } 2 (μ-…
Number of citations: 47 academic.oup.com
KF Huang, YL Liu, AHJ Wang - Protein expression and purification, 2005 - Elsevier
Glutaminyl cyclase (QC) catalyzes the N-terminal pyroglutamate formation of numerous hormones and peptides from their glutaminyl precursor. Pyroglutamate is a posttranslational or …
Number of citations: 34 www.sciencedirect.com
X Jiang, B Wu, B Yang, Z Zhang, Y Yang, H Du… - Energetic Materials …, 2023 - Elsevier
… After 30 min of stirring, the mixture was added to a second solution containing ethyl 1H-tetrazole-5-acetate (3.02 g, 19.38 mmol), potassium hydroxide (3.25 g, 58.08 mmol), and water (…
Number of citations: 2 www.sciencedirect.com
O Phillips, M Abdel-Hamid, S Samuel - Farmaco, 2001 - access.portico.org
… In this paper ethyl 1H-tetrazole-5-acetate was used for preparation of hydrazide of 1H-tetrazole-5-acetic acid. This compound was converted to the respective thiosemicarbazide …
Number of citations: 2 access.portico.org
M Ichikawa, M Ohtsuka, H Ohki, N Haginoya… - Bioorganic & medicinal …, 2012 - Elsevier
In the present article, we have reported the design, synthesis, and identification of highly potent benzhydrol derivatives as squalene synthase inhibitors (compound 1). Unfortunately, the …
Number of citations: 23 www.sciencedirect.com
E Brecht - 2014 - lirias.kuleuven.be
… The second route utilizes the commercially available ethyl-1H-tetrazole-5-acetate (2.23), which was protected using trityl chloride to give intermediate 2.24 in quantative yield.…
Number of citations: 0 lirias.kuleuven.be
JI Montgomery, PL Toogood, KM Hutchings… - Bioorganic & medicinal …, 2009 - Elsevier
… In addition, all the oxadiazoles were synthesized through this template, either through the hydrazide or for analogs 50–52, using ethyl 1H-tetrazole-5-acetate. The sulfonamides 39–40 …
Number of citations: 35 www.sciencedirect.com

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